Oxazole, 2-ethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

-

From Propionic Acid and Derivatives

-

One-Pot Reactions

Chemical Reactions Analysis

2-Ethyl-2-oxazoline serves as a monomer for cationic ring-opening polymerization to form poly(2-alkyloxazoline)s . These polymers are being investigated for their water solubility and biocompatibility, making them promising materials for biomedical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Versatile Intermediate for Synthesis : Ethyl 2-chlorooxazole-4-carboxylate, a derivative of oxazole, is used for synthesizing various substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions. These synthesized oxazoles have applications in organic chemistry and drug development (Hodgetts & Kershaw, 2002).

Coordination Chemistry in Organic Syntheses : Oxazolines, related to oxazoles, serve as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses, highlighting their importance in coordination chemistry and synthetic applications (Gómez, Muller, & Rocamora, 1999).

Palladium-Catalyzed Alkylation : Direct and regioselective alkylation of ethyl oxazole-4-carboxylate with various halides has been accomplished using palladium catalysis, indicating its significance in creating chemically diverse structures (Verrier, Hoarau, & Marsais, 2009).

Biological and Medicinal Applications

Biological Activities : Oxazole is a central structural motif in various pharmaceuticals, with a wide spectrum of biological activities. Its derivatives have been explored for therapeutic potentials in medicinal chemistry (Kakkar & Narasimhan, 2019).

Anticancer Research : Oxazoles, due to their structural and chemical diversity, are targets for anticancer research. They can interact with various enzymes and receptors, making them valuable in drug discovery (Chiacchio et al., 2020).

Transition-Metal-Free Synthesis in Drug Discovery : The synthesis of oxazole heterocycles through metal-free reactions is crucial in drug discovery due to the potential toxicity and cost of transition-metal-catalyzed reactions (Ibrar et al., 2016).

Miscellaneous Applications

Catalytic One-Pot Synthesis : Oxazol-2(3H)-ones, derivatives of oxazole, have applications in the synthesis of various compounds, including antimicrobial agents and natural products (Boersch et al., 2016).

Corrosion Inhibition : Novel oxazole derivatives like 4,5-diethyl 1,3-oxazol-4-yl)methyl]-4,5-dihydro-1H-1,2,3-triazole-4,5-dicarboxylate (OxTDC) have shown potential as anti-corrosion agents for mild steel in acidic environments (Rahmani et al., 2019).

Cationic Ring-Opening Polymerization : Oxazole derivatives have been used in the polymerization process, indicating their utility in material science (Simionescu, Onofrei, & Grigoras, 1987).

Eigenschaften

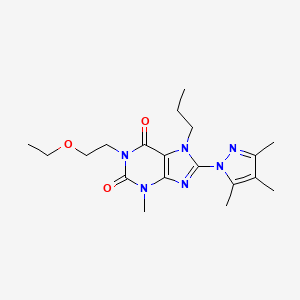

IUPAC Name |

2-ethyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCDHPJUXCCMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2687183.png)

![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2687187.png)

![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)